molecular formula C7H7NO6S B1265886 3-Amino-5-sulfosalicylic acid CAS No. 6201-86-1

3-Amino-5-sulfosalicylic acid

Cat. No.: B1265886
CAS No.: 6201-86-1
M. Wt: 233.2 g/mol
InChI Key: ZLTOYIGWKLTQBJ-UHFFFAOYSA-N
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Description

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum.

Biochemical Analysis

Biochemical Properties

3-Amino-5-sulfosalicylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with strong oxidizers and mineral acids or bases, which can lead to the formation of different reaction products . The compound’s sulfonic acid group allows it to act as a chelating agent, binding to metal ions and facilitating their removal or detection in biochemical assays .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, 5-sulfosalicylic acid (a related compound) has been observed to increase the vase life of cut flowers by enhancing reactive oxygen species (ROS) scavenging activity . This suggests that this compound may have similar effects on cellular antioxidant mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an organocatalyst, facilitating various chemical reactions by providing a suitable environment for reactants to interact . The compound’s ability to chelate metal ions also plays a crucial role in its biochemical activity, as it can inhibit or activate enzymes by binding to their metal cofactors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions but may degrade when exposed to strong oxidizers or extreme pH conditions . Long-term studies have shown that the compound can maintain its activity over extended periods, making it suitable for use in various biochemical assays .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds have shown that higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to avoid potential toxicity while achieving the desired biochemical effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It can interact with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . The compound’s ability to chelate metal ions also influences its role in metabolic processes, as it can alter the availability of essential metal cofactors for enzymatic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity . The compound’s sulfonic acid group allows it to bind to specific transporters, facilitating its movement across cellular membranes .

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .

Properties

IUPAC Name

3-amino-2-hydroxy-5-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,8H2,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTOYIGWKLTQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6S
Record name 3-AMINO-5-SULFOSALICYLIC ACID
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DSSTOX Substance ID

DTXSID8074863
Record name 3-Amino-5-sulfosalicylic acid
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Molecular Weight

233.20 g/mol
Source PubChem
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Physical Description

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum.
Record name 3-AMINO-5-SULFOSALICYLIC ACID
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CAS No.

6201-86-1
Record name 3-AMINO-5-SULFOSALICYLIC ACID
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Record name 3-Amino-2-hydroxy-5-sulfobenzoic acid
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Record name 3-Amino-5-sulfosalicylic acid
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Record name 3-Amino-5-sulfosalicylic acid
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Record name 3-amino-5-sulphosalicylic acid
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Record name 3-AMINO-5-SULFOSALICYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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